An In-depth Technical Guide on the Synthesis and Characterization of Ethyl Glycylmethioninate Hydrochloride
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl Glycylmethioninate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route and characterization strategy for Ethyl glycylmethioninate hydrochloride. Due to the limited availability of direct literature on this specific dipeptide ester, this document outlines a robust and well-established methodology based on standard peptide synthesis techniques.
Introduction
Ethyl glycylmethioninate hydrochloride is a dipeptide ester hydrochloride salt. Dipeptides and their derivatives are of significant interest in pharmaceutical research and drug development. They can act as prodrugs, enhancing the solubility or bioavailability of a parent molecule, or serve as building blocks in the synthesis of more complex peptides and peptidomimetics. The presence of the methionine residue introduces a sulfur-containing side chain, which can be a site for further chemical modification or may play a role in biological activity. The ethyl ester at the C-terminus protects the carboxylic acid and can improve cell permeability. This guide details a proposed multi-step synthesis and the analytical methods required for its thorough characterization.
Proposed Synthesis of Ethyl Glycylmethioninate Hydrochloride
A reliable synthetic strategy for Ethyl glycylmethioninate hydrochloride involves the coupling of an N-protected glycine (B1666218) residue with a C-protected methionine, followed by the removal of the N-terminal protecting group. A common and effective approach utilizes Boc (tert-butoxycarbonyl) for N-terminal protection.
The proposed overall synthetic workflow is illustrated below:
Caption: Proposed two-step synthesis of Ethyl glycylmethioninate hydrochloride.
Experimental Protocols
Step 1: Synthesis of N-Boc-Glycyl-L-methionine ethyl ester
This step involves the coupling of N-Boc-glycine with L-methionine ethyl ester hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent and hydroxybenzotriazole (B1436442) (HOBt) as an additive to suppress side reactions and improve efficiency. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the methionine ester.
-
Materials:
-
N-Boc-Glycine (1.0 eq)
-
L-Methionine ethyl ester hydrochloride (1.0 eq)
-
EDC hydrochloride (1.1 eq)
-
HOBt (1.1 eq)
-
DIPEA (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve N-Boc-Glycine, L-Methionine ethyl ester hydrochloride, and HOBt in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Add EDC hydrochloride in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-Glycyl-L-methionine ethyl ester.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of Ethyl glycylmethioninate hydrochloride (N-Boc Deprotection)
The final step is the removal of the acid-labile Boc protecting group to yield the desired product as its hydrochloride salt.
-
Materials:
-
N-Boc-Glycyl-L-methionine ethyl ester (1.0 eq)
-
4 M HCl in 1,4-dioxane
-
-
Procedure:
-
Dissolve the purified N-Boc-Glycyl-L-methionine ethyl ester in a minimal amount of anhydrous dioxane or methanol.
-
Cool the solution to 0 °C.
-
Add an excess of 4 M HCl in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain Ethyl glycylmethioninate hydrochloride as a white to off-white solid.
-
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Ethyl glycylmethioninate hydrochloride. The following analytical techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR would be performed.
-
¹H NMR: This would confirm the presence of all expected protons, including the ethyl ester group (a quartet and a triplet), the glycine α-protons (a singlet or doublet), the methionine α-proton (a multiplet), the methionine side chain protons, and the terminal methyl group of the methionine side chain. The integration of the peaks would correspond to the number of protons.
-
¹³C NMR: This would show distinct signals for each carbon atom in the molecule, including the two carbonyl carbons (ester and amide), the α-carbons of both amino acid residues, and the carbons of the ethyl and methionine side chains.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching of the primary amine hydrochloride.
-
C=O stretching of the ester and amide groups.
-
N-H bending of the amide (Amide II band).
-
C-O stretching of the ester.
Melting Point
The melting point of the final solid product would be determined as an indicator of its purity. A sharp melting range is characteristic of a pure compound.
Data Presentation
The quantitative data obtained from the characterization analyses would be summarized in tables for clarity and ease of comparison.
Table 1: Expected ¹H NMR Data for Ethyl Glycylmethioninate Hydrochloride (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Expected Value | q | 2H | -OCH₂CH₃ |
| Expected Value | s | 2H | Gly α-CH₂ |
| Expected Value | t | 1H | Met α-CH |
| Expected Value | m | 2H | Met γ-CH₂ |
| Expected Value | s | 3H | Met ε-SCH₃ |
| Expected Value | m | 2H | Met β-CH₂ |
| Expected Value | t | 3H | -OCH₂CH₃ |
Table 2: Expected ¹³C NMR Data for Ethyl Glycylmethioninate Hydrochloride (in D₂O)
| Chemical Shift (ppm) | Assignment |
|---|---|
| Expected Value | Ester C=O |
| Expected Value | Amide C=O |
| Expected Value | -OCH₂CH₃ |
| Expected Value | Met α-CH |
| Expected Value | Gly α-CH₂ |
| Expected Value | Met γ-CH₂ |
| Expected Value | Met β-CH₂ |
| Expected Value | Met ε-SCH₃ |
| Expected Value | -OCH₂CH₃ |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| Expected Range | N-H stretch (amine salt) |
| Expected Range | C=O stretch (ester) |
| Expected Range | C=O stretch (amide I) |
| Expected Range | N-H bend (amide II) |
Table 4: Physical and Mass Spectrometric Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉ClN₂O₃S |
| Molecular Weight | 270.78 g/mol |
| Melting Point (°C) | To be determined |
| HRMS (m/z) [M+H]⁺ | Calculated vs. Found |
Conclusion
This technical guide outlines a feasible and robust synthetic pathway for Ethyl glycylmethioninate hydrochloride using established peptide chemistry principles. The proposed two-step synthesis, involving a standard carbodiimide-mediated coupling followed by N-Boc deprotection, is a high-yielding and reliable method. The detailed characterization plan, employing NMR, MS, and IR spectroscopy, along with melting point analysis, would ensure the unambiguous confirmation of the final product's structure and purity. This guide provides a solid foundation for researchers and scientists to produce and validate this dipeptide ester for applications in drug development and biochemical research.
